N-[3-(9H-carbazol-9-yl)propyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[3-(9H-carbazol-9-yl)propyl]-9H-xanthene-9-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety linked to a xanthene backbone, which imparts distinct electronic and photophysical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)propyl]-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Carbazole Intermediate: The carbazole moiety is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a carbazole derivative via cyclization reactions.
Linking the Carbazole to the Xanthene Backbone: The carbazole intermediate is then reacted with a xanthene derivative under specific conditions to form the desired compound. This step may involve the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)propyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or platinum catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)propyl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for imaging and diagnostic applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism by which N-[3-(9H-carbazol-9-yl)propyl]-9H-xanthene-9-carboxamide exerts its effects involves several molecular targets and pathways:
Electronic Properties: The compound’s unique electronic structure allows it to interact with various biological molecules and electronic devices.
Photophysical Properties: Its fluorescence properties make it suitable for imaging and diagnostic applications.
Molecular Interactions: The compound can form specific interactions with biological targets, leading to its potential therapeutic effects.
Comparison with Similar Compounds
N-[3-(9H-carbazol-9-yl)propyl]-9H-xanthene-9-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: This compound shares the carbazole moiety but has a different backbone, leading to distinct electronic and photophysical properties.
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide: Another compound with a carbazole moiety, but with different functional groups and applications.
Properties
Molecular Formula |
C29H24N2O2 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(3-carbazol-9-ylpropyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C29H24N2O2/c32-29(28-22-12-3-7-16-26(22)33-27-17-8-4-13-23(27)28)30-18-9-19-31-24-14-5-1-10-20(24)21-11-2-6-15-25(21)31/h1-8,10-17,28H,9,18-19H2,(H,30,32) |
InChI Key |
QBXMVKIOKIGJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
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